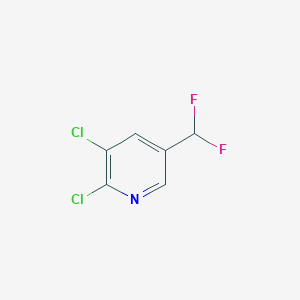

2,3-Dichloro-5-(difluoromethyl)pyridine

Description

Overview of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in modern chemical research. ontosight.ai Their presence is widespread in a variety of natural products and drugs. lew.ro In the realms of medicinal and agricultural chemistry, pyridine-containing compounds are extensively explored for their potential biological activities, including antibacterial, antiviral, and anticancer properties. ontosight.airesearchgate.net The pyridine nucleus is a key component in numerous agrochemicals, such as fungicides, herbicides, and insecticides. researchgate.netacs.org

The utility of pyridine derivatives stems from the unique physicochemical properties imparted by the nitrogen heteroatom, which influences the molecule's polarity, basicity, and ability to form hydrogen bonds. nih.gov These characteristics make them versatile building blocks in organic synthesis and materials science. ontosight.airesearchgate.net The strategic functionalization of the pyridine ring allows chemists to fine-tune molecular properties to achieve desired activities and functions, making it a privileged structure in drug discovery and the development of functional materials. lew.ronih.govrsc.org

Table 1: Key Applications of Pyridine Derivatives

| Field | Examples of Applications |

|---|---|

| Pharmaceuticals | Core structure in antiviral, anticancer, and antibacterial agents. ontosight.aiontosight.ai |

| Agrochemicals | Building block for herbicides, fungicides, insecticides, and nematicides. ontosight.airesearchgate.net |

| Materials Science | Used in the synthesis of functional materials like fluoropolymers and liquid crystals. ontosight.ai |

| Organic Synthesis | Versatile intermediates for creating complex organic molecules. ontosight.airesearchgate.net |

Significance of Halogenation in Pyridine Scaffolds for Chemical Innovation

The introduction of halogen atoms onto the pyridine ring is a critical strategy for chemical innovation. chemrxiv.org Halogenation reactions are vital for producing the wide array of derivatives needed for drug and agrochemical development. nih.govnih.gov Installing a carbon-halogen bond on the pyridine scaffold provides a reactive handle for a multitude of subsequent bond-forming reactions, such as cross-coupling, which enables the synthesis of more complex molecules. nih.gov

Halopyridines serve as crucial intermediates for diversifying chemical structures in structure-activity relationship (SAR) studies, a key process in optimizing lead compounds in drug discovery. nih.gov Furthermore, the presence of halogens can profoundly impact a molecule's biological and physical properties. They can alter the electronic nature of the pyridine ring and increase lipophilicity, which may enhance metabolic stability and improve a compound's ability to cross biological membranes. nih.gov While highly valuable, the regioselective halogenation of pyridines can be challenging, often requiring harsh conditions or complex multi-step procedures to achieve the desired substitution pattern. nih.govnih.gov

Historical Perspective on the Development of Trifluoromethylpyridine Derivatives

The journey of trifluoromethylpyridines (TFMPs) began with foundational work on fluorinated aromatic compounds. In 1898, the first synthesis of an aromatic compound featuring a trifluoromethyl group, specifically benzotrifluoride, was reported. nih.gov It wasn't until 1947 that this chemistry was extended to the pyridine ring system. nih.govjst.go.jp The first trifluoromethylpyridine was synthesized using a procedure analogous to that for benzotrifluoride, which involved the chlorination and subsequent fluorination of picoline (methylpyridine). nih.govjst.go.jp

A significant surge in research and development activities involving TFMP derivatives occurred in the early 1980s. nih.govjst.go.jp This was largely driven by the development of economically viable processes for synthesizing key TFMP intermediates from 3-picoline. nih.govjst.go.jp The commercial potential of this class of compounds was realized with the introduction of Fluazifop-butyl in 1982, the first herbicide to incorporate a TFMP substructure. researchoutreach.orgnih.gov Since this milestone, over 20 new TFMP-containing agrochemicals have been commercialized, alongside several pharmaceutical and veterinary products, demonstrating the broad utility of this chemical motif. nih.govresearchgate.net

Research Trajectory and Evolution of Synthetic Strategies for 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209)

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is one of the most in-demand TFMP derivatives, primarily serving as a crucial intermediate for several crop-protection products, including the fungicide fluazinam (B131798) and the insecticide chlorfluazuron. google.comresearchoutreach.orgnih.gov The evolution of its synthesis reflects a drive toward greater efficiency, selectivity, and economic feasibility.

Several synthetic routes have been reported, with most revolving around the chlorination of a pyridine precursor followed by a chlorine-fluorine exchange reaction. jst.go.jp

From Picoline Derivatives: A common and industrially significant approach starts from 3-picoline or its derivatives, such as 2-chloro-5-methylpyridine. nih.govjst.go.jp The process typically involves the side-chain chlorination of the methyl group to form a trichloromethyl group, followed by nuclear chlorination of the pyridine ring to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (PCMP). google.comnih.gov The final and critical step is the fluorination of PCMP, often using hydrogen fluoride (B91410) (HF), to exchange the chlorine atoms of the trichloromethyl group for fluorine, thus forming the desired trifluoromethyl group. google.comgoogle.comalfa-chemical.com

Simultaneous Vapor-Phase Reactions: Another established method involves the simultaneous vapor-phase chlorination and fluorination of precursors at high temperatures (over 300°C) using transition metal-based catalysts. jst.go.jp This process can be tailored to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), which can then undergo further nuclear chlorination to yield 2,3,5-DCTF. jst.go.jp

Alternative Starting Materials: Research has also explored other starting points for the synthesis, including nicotinic acid. google.comchemicalbook.com

Halogenation of Trifluoromethylated Intermediates: An alternative strategy involves the direct nuclear chlorination of a pre-formed trifluoromethylpyridine. For instance, 2-chloro-5-(trifluoromethyl)pyridine can be treated with chlorine gas in the presence of a catalyst like ferric chloride to introduce the second chlorine atom at the 3-position of the ring. alfa-chemical.com

The development of these synthetic strategies has been heavily documented in patent literature, highlighting the ongoing effort to optimize reaction conditions, improve yields, and enhance catalyst performance for the large-scale production of this important chemical intermediate. google.comgoogle.com

Table 2: Common Starting Materials and Key Intermediates in the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Key Intermediate(s) | Synthetic Approach |

|---|---|---|

| 3-Picoline | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Side-chain chlorination, nuclear chlorination, then fluorination. google.comjst.go.jp |

| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Chlorination and subsequent fluorination. nih.govgoogle.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | N/A | Direct nuclear chlorination. alfa-chemical.com |

Synthetic Methodologies for 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the agrochemical industry, is primarily achieved through methodologies involving halogen exchange on pyridine precursors. google.comalfa-chemical.comjst.go.jp These methods focus on the conversion of a trichloromethyl group to a trifluoromethyl group and the preparatory chlorination of simpler methylpyridines.

Structure

2D Structure

Propriétés

IUPAC Name |

2,3-dichloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRLOKESDPEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611704 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-06-7 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 2,3 Dichloro 5 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). cohizon.comyoutube.com The electron-withdrawing nature of the ring nitrogen, the two chlorine atoms, and the trifluoromethyl group makes the pyridine (B92270) ring highly electrophilic and facilitates the attack of nucleophiles. This often proceeds via a Meisenheimer-like intermediate, where the aromaticity is temporarily disrupted before being restored upon the expulsion of a chloride ion. youtube.com

The chlorine atoms on the 2,3-dichloro-5-(trifluoromethyl)pyridine molecule can be displaced by nitrogen nucleophiles to yield aminopyridine derivatives. These products are valuable intermediates, particularly in the agrochemical industry. scribd.com

The direct reaction with ammonia (B1221849), known as ammonolysis, can be employed to introduce an amino group onto the pyridine ring. This reaction typically targets the chlorine atom at the 2-position, which is more activated towards nucleophilic attack than the chlorine at the 3-position.

A described method involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia in the presence of an organic solvent. scribd.com The reaction is carried out under elevated temperature and pressure to achieve a high conversion rate and product purity. scribd.com The process is reported to be simple, suitable for industrial production, and results in a high yield of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430). scribd.com The mechanism follows the general SNAr pathway, where the ammonia molecule attacks the C-2 position, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion and deprotonation to yield the final amino product.

| Parameter | Condition |

|---|---|

| Temperature | 125-135 °C |

| Pressure | 2.0-3.5 MPa |

| Reaction Time | 8-15 hours |

| Ammonia Molar Ratio | 1:10 to 1:18 (Substrate:Ammonia) |

| Solvents | Methanol, ethanol, isopropanol, ethyl ether |

| Product Purity | >99% |

| Yield | ~90% |

The chlorine atoms in 2,3-dichloro-5-(trifluoromethyl)pyridine can be substituted with fluorine atoms through halogen exchange (HALEX) reactions. This is a common strategy to introduce fluorine, which can significantly alter the physicochemical and biological properties of the molecule. Alkali metal fluorides like potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are typically used as fluorinating agents. google.com

The selective replacement of chlorine atoms is a key aspect of the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine. The chlorine atom at the 2-position is generally more reactive towards nucleophilic substitution than the one at the 3-position (a beta-position). google.com However, under forcing conditions, both chlorine atoms can be replaced.

The reaction with KF or CsF can yield a mixture of products, including 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) and 2,3-difluoro-5-(trifluoromethyl)pyridine. google.com The choice of fluorinating agent, solvent, and reaction temperature can influence the selectivity and yield of the desired product. For instance, using about two molar equivalents of KF or CsF per mole of the starting material is necessary to replace both chlorine atoms. google.com The reaction is often carried out in a high-boiling polar aprotic solvent such as sulfolane (B150427) or N-methylpyrrolidinone (NMP). google.com

| Starting Material | Fluorinating Agent | Product(s) | Conditions |

|---|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine | KF | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2,3-difluoro-5-(trifluoromethyl)pyridine | Sulfolane, high temperature |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | CsF | 2,3-difluoro-5-(trifluoromethyl)pyridine | NMP, 120°C |

The introduction of a cyano (-CN) group onto the pyridine ring can be achieved through the nucleophilic displacement of a chlorine atom. Cyanopyridines are important intermediates for the synthesis of various functional groups, including carboxylic acids, aldehydes, and amides. thieme-connect.de

One synthetic route to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com First, a selective fluorination is performed to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to a cyanation reaction where the more labile fluorine atom is displaced by a cyanide ion. google.com

The cyanation of halo-pyridines often requires the use of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and may be facilitated by a catalyst. google.comchemicalbook.com In the synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine from the corresponding 2-fluoro intermediate, the reaction is carried out in a solvent with a cyaniding reagent. google.com

For the direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine, phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and the inorganic cyanide salt. google.com Catalysts such as tetrabutylammonium (B224687) bromide, methyl trioctyl ammonium (B1175870) chloride, and benzyl (B1604629) triethyl ammonium chloride have been mentioned in this context. google.com The reaction temperature is controlled to prevent side reactions like the hydrolysis of the cyanide reagent. google.com

| Parameter | Condition/Reagent |

|---|---|

| Cyanide Source | Sodium cyanide (NaCN) |

| Catalyst | Tetrabutylammonium bromide, methyl trioctyl ammonium chloride, benzyl triethyl ammonium chloride |

| Solvent | Not specified, but used at 1 to 10 times the mass of the substrate |

| Reaction Temperature | 0 to 50 °C (preferably 15 to 30 °C) |

| Reaction Time | 5-20 hours (preferably 10-15 hours) |

Cyanation Reactions to form Cyano-substituted Pyridines

Functional Group Transformations and Cross-Coupling Reactions of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a versatile precursor in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. researchoutreach.orgjubilantingrevia.com Its reactivity is primarily centered around the two chlorine substituents on the pyridine ring, which can be selectively targeted for various functional group transformations and cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring influences the reactivity of the C-Cl bonds, making them susceptible to nucleophilic substitution and catalysts-mediated bond formations.

Synthesis of Isocyanates and Isothiocyanates

A notable derivatization of 2,3-dichloro-5-(trifluoromethyl)pyridine involves its conversion into isocyanate and isothiocyanate functional groups. This transformation is typically achieved through a multi-step synthetic pathway that begins with the introduction of a side chain, which is subsequently converted to an amine and then to the target functional group.

A documented route involves a five-step synthesis starting from 2,3-dichloro-5-(trifluoromethyl)pyridine to yield 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and its isocyanate analogue. lew.ro The process begins with a carbon-carbon bond formation, followed by a series of transformations to build the necessary ethylamine (B1201723) side chain at the 2-position of the pyridine ring. The resulting amine, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, serves as the direct precursor to the final products. lew.ro

The conversion of the amine to the isothiocyanate is accomplished using thiophosgene (B130339) (CSCl₂) in a heterogeneous mixture of aqueous sodium hydrogen carbonate and dichloromethane. lew.ro The corresponding isocyanate is synthesized through a similar process, likely using phosgene (B1210022) or a phosgene equivalent. lew.ro

Table 1: Multi-step Synthesis of Isothiocyanate Derivative

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1. Diethyl malonate, NaH, DMF, 0°C to RT | Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate |

| 2-4 | Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate | Series of reduction and functional group manipulations | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine |

| 5 | 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | Thiophosgene (CSCl₂), NaHCO₃(aq), CH₂Cl₂, 0°C to RT | 3-Chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine |

This synthetic route highlights the selective reactivity of the chlorine atom at the 2-position for the initial nucleophilic substitution, paving the way for further derivatization.

Carbon-Carbon Bond Formation (e.g., Malonate Additions)

The chlorine atoms on the 2,3-dichloro-5-(trifluoromethyl)pyridine ring are susceptible to nucleophilic aromatic substitution, enabling the formation of new carbon-carbon bonds. A prime example is the reaction with malonic esters.

The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with diethyl malonate or dimethyl malonate proceeds via a nucleophilic substitution where the malonate enolate displaces one of the chlorine atoms. lew.rochemicalbook.com Research indicates that this substitution preferentially occurs at the C-2 position of the pyridine ring. lew.ro The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). lew.rochemicalbook.com

One study reported the synthesis of dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate in high yield. chemicalbook.com Another confirmed the structure of the diethyl malonate adduct via X-ray crystallography, solidifying the regioselectivity of the substitution at the C-2 position. lew.ro

Table 2: Synthesis of Malonate Derivatives

| Malonate Ester | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl malonate | Sodium Hydride (60% in mineral oil) | Dimethylformamide (DMF) | 0°C to Room Temp. | Good | lew.ro |

| Dimethyl malonate | Anhydrous Sodium Carbonate (Na₂CO₃) | Dimethylformamide (DMF) | 60°C | 94.7% | chemicalbook.com |

This C-C bond formation is a crucial initial step for building more complex molecular architectures from the parent compound. lew.ro

Potential for Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira for related compounds)

The presence of two C-Cl bonds on an aromatic ring makes 2,3-dichloro-5-(trifluoromethyl)pyridine a strong candidate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edu While specific studies detailing Suzuki or Sonogashira reactions directly on this compound are not widely published, the reactivity of structurally similar polychlorinated pyridines provides a strong basis for its potential in these transformations. nih.gov

The Suzuki-Miyaura coupling , which pairs an organoboron species with an organic halide, is a versatile method for creating biaryl structures. organic-chemistry.org For a substrate like 2,3-dichloro-5-(trifluoromethyl)pyridine, a palladium catalyst, typically with phosphine (B1218219) ligands, would be employed in the presence of a base. nih.govorganic-chemistry.org Studies on 2,3,5-trichloropyridine (B95902) have shown that Suzuki couplings can proceed regioselectively, with the chlorine at the 2-position being the most reactive. nih.gov This suggests that a similar selective coupling could be achieved with 2,3-dichloro-5-(trifluoromethyl)pyridine, allowing for the stepwise introduction of different aryl or vinyl groups.

The Sonogashira coupling is used to link terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes. libretexts.orgwikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnrochemistry.com Given the reactivity of C-Cl bonds in other palladium-catalyzed reactions, it is highly probable that 2,3-dichloro-5-(trifluoromethyl)pyridine could successfully undergo Sonogashira coupling. The general reactivity order for halides in these couplings is I > Br > Cl, meaning that harsher reaction conditions (e.g., higher temperatures, more active catalysts) might be necessary compared to bromo or iodo-pyridines. nrochemistry.com

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | 2-Aryl-3-chloro-5-(trifluoromethyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA) | 2-Alkynyl-3-chloro-5-(trifluoromethyl)pyridine |

The potential for selective, transition metal-catalyzed functionalization at either the C-2 or C-3 position makes 2,3-dichloro-5-(trifluoromethyl)pyridine a valuable and flexible building block for constructing complex, highly functionalized pyridine derivatives.

Synthetic Applications and Advanced Chemical Intermediacy of 2,3 Dichloro 5 Trifluoromethyl Pyridine

Role as a Key Intermediate in Organic Synthesis

2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) serves as a crucial intermediate in the synthesis of numerous commercially important compounds, especially in the agrochemical sector. alfa-chemical.comgoogle.comnih.gov Its reactivity allows for selective modifications at the chlorine-substituted positions, enabling the construction of more complex molecules. The high demand for this compound is driven by its role in producing several high-efficiency pesticides. nih.govresearchoutreach.orgjst.go.jp

Several synthetic routes have been developed to produce 2,3-dichloro-5-(trifluoromethyl)pyridine itself, reflecting its industrial importance. These methods often start from more common materials like 3-picoline, 2-chloro-5-methylpyridine, or 2-chloro-5-trifluoromethylpyridine. alfa-chemical.comnih.govjst.go.jp One common approach involves the chlorination and subsequent fluorination of a pyridine (B92270) precursor. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated using agents like anhydrous hydrogen fluoride (B91410) to yield the target compound. alfa-chemical.comchemicalbook.com

Once obtained, it becomes the starting point for synthesizing active ingredients. For example, it is a key precursor for the fungicide fluazinam (B131798) and the insecticide fluopicolide. google.comjubilantingrevia.com The synthesis of these compounds typically involves nucleophilic substitution reactions at one of the chloro positions on the pyridine ring. A notable reaction is its conversion to 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) by reacting it with ammonia (B1221849), a pivotal step in the synthesis of fluazinam. google.comscribd.com

Table 1: Selected Agrochemicals Synthesized from 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Agrochemical | Type | Reference |

|---|---|---|

| Fluazinam | Fungicide | google.comresearchoutreach.orgjubilantingrevia.com |

| Chlorfluazuron | Insecticide | researchoutreach.orgjubilantingrevia.com |

| Fluopicolide | Fungicide | google.comjubilantingrevia.com |

| Haloxyfop | Herbicide | jubilantingrevia.com |

Precursor for Complex Heterocyclic Structures

The chemical structure of 2,3-dichloro-5-(trifluoromethyl)pyridine allows it to act as a versatile precursor for the synthesis of more elaborate heterocyclic structures. The differential reactivity of the two chlorine atoms and the potential for reactions involving the pyridine ring nitrogen enables chemists to build complex molecular architectures.

A primary transformation is the selective substitution of the chlorine atoms. As mentioned, reaction with ammonia under specific conditions of temperature and pressure (125-135°C and 2.0-3.5 MPa) selectively replaces the chlorine at the 2-position to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine. google.comscribd.com This resulting aminopyridine is itself a valuable intermediate, ready for further functionalization to create fused heterocyclic systems or to introduce other complex side chains.

Further research has demonstrated its use in creating novel isothiocyanates and isocyanates. A multi-step synthesis starting from 2,3-dichloro-5-(trifluoromethyl)pyridine has been developed to produce 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine. lew.ro This process involves an initial reaction to form a malonic ester derivative, which is then further transformed into the final isocyanate and isothiocyanate products, highlighting the utility of the starting material in constructing complex functionalized pyridines. lew.ro

Building Block in the Development of Diverse Chemical Scaffolds

The term "building block" aptly describes the role of 2,3-dichloro-5-(trifluoromethyl)pyridine in constructing diverse chemical scaffolds. alfa-chemical.comnih.gov The trifluoromethylpyridine moiety is a privileged structure in medicinal and agricultural chemistry because the inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. lew.ro

This compound provides a robust scaffold where the pyridine ring serves as the core, and the chloro and trifluoromethyl groups act as handles for further chemical modification. It is the foundational component for the insecticide chlorfluazuron, which functions as an insect growth regulator. researchoutreach.org It is also utilized in the synthesis of the fungicide fluazinam, which interferes with the respiration process in fungi. google.comresearchoutreach.org

The versatility of this building block extends beyond agrochemicals. It has been reported as a reactant in the synthesis of inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), indicating its potential in developing pharmaceutical agents. chemicalbook.com The palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine further illustrates its utility as a building block, allowing for the introduction of ester functionalities to the pyridine scaffold. sigmaaldrich.com The trifluoromethyl-substituted pyridine framework is a recurring motif in a wide range of biologically active compounds, and 2,3-dichloro-5-(trifluoromethyl)pyridine is a primary source for this essential chemical scaffold. nih.govjst.go.jp

Advanced Analytical and Computational Studies on Trifluoromethylpyridine Derivatives with Direct Implications for 2,3 Dichloro 5 Trifluoromethyl Pyridine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the elucidation of the molecular structure of trifluoromethylpyridine derivatives. By probing the interaction of electromagnetic radiation with the molecule, techniques like vibrational and nuclear magnetic resonance spectroscopy provide unique fingerprints that are essential for structural confirmation and analysis.

For trifluoromethylpyridine derivatives, FT-IR and FT-Raman spectra are recorded to observe and assign fundamental vibrational frequencies. researchgate.netjocpr.com For instance, in studies of related compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP) and 2-methoxy-3-(trifluoromethyl)pyridine (B55313) (MTFMP), spectra are typically recorded in the 4000–400 cm⁻¹ (FT-IR) and 3500–100 cm⁻¹ (FT-Raman) ranges. researchgate.netjocpr.com The resulting spectra are characterized by specific bands corresponding to the stretching, bending, and rocking vibrations of the pyridine (B92270) ring, the carbon-halogen bonds, and the trifluoromethyl (CF₃) group.

Key vibrational modes for trifluoromethylpyridine derivatives include:

C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. jocpr.com

C-C Stretching: Prominent vibrations characteristic of the aromatic pyridine ring. researchgate.net

CF₃ Group Vibrations: The CF₃ group has characteristic rocking modes that appear in the fingerprint region of the spectrum. For example, CF₃ in-plane rocking can be assigned to bands around 433 cm⁻¹. researchgate.net

C-Cl Stretching: Vibrations involving the carbon-chlorine bond are also identified to confirm the substitution pattern.

The experimental data obtained for compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are then often compared with theoretical calculations to achieve a precise assignment of these vibrational modes. nih.gov

Table 1: Exemplary Vibrational Frequencies for a Trifluoromethylpyridine Derivative (2-chloro-4-(trifluoromethyl)pyridine)

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| CF₃ In-plane Rocking | 420 | 408 |

| CF₃ Out-of-plane Rocking | - | 283 |

Note: This data is for a related compound and serves to illustrate the typical vibrational assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the environments of carbon atoms. jocpr.com For trifluoromethylpyridine derivatives, NMR is crucial for confirming the substitution pattern on the pyridine ring.

In a typical analysis, the ¹H and ¹³C NMR spectra are recorded using a solvent like DMSO or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). jocpr.com The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each proton and carbon in the molecule. researchgate.net

For a compound such as 2,3-dichloro-5-(trifluoromethyl)pyridine, the ¹H NMR spectrum is expected to show signals for the two protons on the pyridine ring. chemicalbook.com The ¹³C NMR spectrum would display signals for each unique carbon atom, with the carbon attached to the CF₃ group showing a characteristic quartet due to coupling with the three fluorine atoms. The application of computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is frequently used to calculate theoretical chemical shifts, which are then compared with experimental data to validate the assignments. researchgate.netjocpr.comresearchgate.net

Table 2: Illustrative ¹H NMR Chemical Shifts for a Substituted Trifluoromethylpyridine

| Proton Assignment | Chemical Shift (ppm) |

| H-A (Pyridine Ring) | 8.689 |

| H-B (Pyridine Ring) | 7.904 |

| H-C (Pyridine Ring) | 7.497 |

Note: This data is for 2-chloro-5-trifluoromethylpyridine and is presented for illustrative purposes. chemicalbook.com

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of trifluoromethylpyridine derivatives. physchemres.org DFT calculations provide theoretical insights into molecular properties that complement and enhance experimental findings. physchemres.orgjournaleras.com These methods are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other electronic properties with a high degree of accuracy. researchgate.netjocpr.com

DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. youtube.com For trifluoromethylpyridines, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p). researchgate.netjocpr.comjournaleras.com

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. physchemres.org This process starts with an initial guess of the molecular geometry and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. physchemres.org

For derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine, DFT optimization provides precise information on the planarity of the pyridine ring, the orientation of the trifluoromethyl group, and the exact bond lengths and angles. journaleras.com These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties and serve as the foundation for subsequent calculations, such as vibrational frequency analysis. researchgate.net The theoretical bond lengths and angles obtained for related molecules show good agreement with experimental data where available, validating the computational approach. journaleras.com

Table 3: Selected Theoretical Bond Parameters for a Trifluoromethylpyridine Derivative

| Parameter | Bond | Calculated Length (Å) |

| Bond Length | C1-N1 | 1.331 |

| Bond Length | C5-N1 | 1.333 |

| Parameter | Angle | Calculated Angle (°) |

| Bond Angle | S1-C1-C2 | 123.288 |

| Bond Angle | S1-C1-N1 | 113.711 |

Note: Data from DFT/B3LYP/6-311+G(d,p) calculations on 5-(trifluoromethyl)pyridine-2-thiol, provided as an example of typical output. journaleras.com

Once the molecular geometry is optimized, DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. researchgate.netjocpr.com This theoretical spectrum is then compared with the experimental FT-IR and FT-Raman spectra. researchgate.net A strong correlation between the calculated and observed spectra confirms both the accuracy of the computational model and the correct assignment of the experimental vibrational bands. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve the agreement with experimental data. researchgate.net This combined experimental and theoretical approach allows for a complete and reliable vibrational analysis, providing deep insight into the molecular dynamics of 2,3-dichloro-5-(trifluoromethyl)pyridine and its analogs. researchgate.netjocpr.com

Density Functional Theory (DFT) Calculations for Molecular Properties

Electronic Structure and Molecular Electrostatic Potential Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic properties of molecules like 2,3-dichloro-5-(trifluoromethyl)pyridine. The electronic structure of a molecule dictates its reactivity, and understanding the distribution of electrons is crucial. For pyridine derivatives, the nitrogen atom introduces a degree of asymmetry in the electron distribution of the aromatic ring. scholarsresearchlibrary.com The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, further perturbs this distribution.

In a DFT study of 2,3-dichloropyridine (B146566), the calculated frontier orbital energy gap (HOMO-LUMO gap) was found to be 5.75 eV, suggesting a reactive nature for the molecule. scholarsresearchlibrary.com The Highest Occupied Molecular Orbital (HOMO) was distributed over the entire molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) was primarily located on the pyridine ring with some contribution from the chlorine atoms. scholarsresearchlibrary.com For 2,3-dichloro-5-(trifluoromethyl)pyridine, it is anticipated that the strongly electron-withdrawing trifluoromethyl group would further lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. scholarsresearchlibrary.com In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2,3-dichloropyridine, the MEP analysis would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, and regions of positive potential around the hydrogen atoms. scholarsresearchlibrary.com The introduction of a trifluoromethyl group at the 5-position would create a significant region of positive potential around the carbon atom of the CF3 group and would also influence the potential of the adjacent ring carbons, making them more susceptible to nucleophilic attack.

The following table summarizes key electronic properties that can be computationally determined for trifluoromethylpyridine derivatives.

| Property | Description | Implication for 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The presence of electron-withdrawing groups is expected to lower the HOMO energy, making it less susceptible to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The trifluoromethyl and chloro groups will significantly lower the LUMO energy, increasing its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. | The combined effect of the substituents is expected to result in a relatively small HOMO-LUMO gap, indicating a reactive molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetrical arrangement of electronegative substituents will result in a significant dipole moment. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | The MEP will show negative potential near the nitrogen atom and positive potential on the carbon of the CF3 group and the ring carbons adjacent to the electron-withdrawing groups. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics. nih.gov Computational methods, particularly DFT, have proven to be effective in predicting the NLO properties of molecules. The key parameters for assessing NLO activity are the polarizability (α) and the first-order hyperpolarizability (β).

While no specific NLO studies on 2,3-dichloro-5-(trifluoromethyl)pyridine were found, research on other trifluoromethylpyridine derivatives provides valuable insights. For instance, a DFT study on 2-chloro-4-(trifluoromethyl)pyridine calculated the electric dipole moment (μ) and the first hyperpolarizability (β) using the B3LYP/6-311++G(d,p) method. The results indicated that this molecule possesses NLO properties.

The NLO response of a molecule is often related to intramolecular charge transfer (ICT). The presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO properties. In 2,3-dichloro-5-(trifluoromethyl)pyridine, the pyridine ring acts as the conjugated system, while the chlorine and trifluoromethyl groups are strong electron-withdrawing substituents. The nitrogen atom in the pyridine ring has a lone pair of electrons and can act as a weak electron donor. This arrangement can lead to a degree of ICT and, consequently, NLO activity.

The table below presents the key NLO parameters and their significance, with expected trends for 2,3-dichloro-5-(trifluoromethyl)pyridine based on studies of similar molecules.

| NLO Parameter | Description | Expected Trend for 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | The presence of a π-system and polarizable halogen atoms suggests a moderate polarizability. |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. A non-zero value is indicative of NLO activity. | The asymmetric substitution pattern with strong electron-withdrawing groups is expected to result in a non-zero and potentially significant β value. |

| Dipole Moment (μ) | The overall polarity of the molecule. A large dipole moment can contribute to NLO activity. | As mentioned earlier, a significant dipole moment is expected for this molecule. |

Conformational Analysis and Energetic Stability

The conformational landscape of a molecule is crucial for understanding its reactivity and physical properties. For 2,3-dichloro-5-(trifluoromethyl)pyridine, the primary conformational flexibility arises from the rotation of the trifluoromethyl group around the C-C bond connecting it to the pyridine ring.

Computational methods like DFT can be used to perform a relaxed potential energy surface (PES) scan to identify the most stable conformers and the energy barriers between them. nih.gov For the trifluoromethyl group, the rotation is typically characterized by a three-fold potential energy barrier, with staggered conformations being the energy minima and eclipsed conformations representing the transition states. The height of this rotational barrier is influenced by steric and electronic interactions with the adjacent substituents on the ring. In the case of 2,3-dichloro-5-(trifluoromethyl)pyridine, the chlorine atom at the 3-position is ortho to the trifluoromethyl group, which could lead to a higher rotational barrier compared to a less substituted pyridine.

A DFT study on 2,3-dichloropyridine has shown that the planar geometry is the most stable. scholarsresearchlibrary.com The introduction of a trifluoromethyl group is not expected to significantly alter the planarity of the pyridine ring itself.

The relative energetic stability of different isomers of dichlorotrifluoromethylpyridine can also be assessed computationally. By calculating the total electronic energy of each isomer, one can determine their relative stabilities. This information is valuable for understanding the product distribution in synthetic reactions.

| Conformational Feature | Description | Relevance to 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Pyridine Ring Planarity | The degree to which the atoms of the pyridine ring lie in the same plane. | The pyridine ring is expected to be essentially planar, similar to other substituted pyridines. |

| Trifluoromethyl Group Rotation | The rotation of the CF3 group around the C-C bond. | This is the main source of conformational isomerism. The rotational barrier is likely influenced by the ortho-chloro substituent. |

| Isomeric Stability | The relative energies of different positional isomers (e.g., 2,4-dichloro-5-(trifluoromethyl)pyridine). | Computational energy calculations can predict the most stable isomer, which is often the major product in thermodynamically controlled reactions. |

Thermochemical Property Prediction and Energetic Relationships

Computational chemistry provides a means to predict various thermochemical properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp°). These properties are essential for understanding the thermodynamics of chemical reactions and for process design.

For 2,3-dichloropyridine, some thermodynamic data is available in the NIST WebBook, which can serve as a reference for computational studies. nist.gov For 2,3-dichloro-5-(trifluoromethyl)pyridine, these properties can be calculated using methods like Gaussian-n theory (e.g., G3, G4) or by using DFT calculations combined with empirical corrections.

The enthalpy of formation is a key thermodynamic quantity that reflects the stability of a molecule relative to its constituent elements in their standard states. A more negative enthalpy of formation indicates greater stability. The energetic relationship between different isomers can be established by comparing their calculated enthalpies of formation.

The following table outlines important thermochemical properties and their relevance.

| Thermochemical Property | Description | Significance for 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. | A key indicator of the molecule's thermodynamic stability. Can be used to calculate reaction enthalpies. |

| Standard Entropy (S°) | A measure of the randomness or disorder of a molecule at a standard state. | Important for calculating the Gibbs free energy of reactions and determining equilibrium constants. |

| Heat Capacity (Cp°) | The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. | Necessary for calculating changes in enthalpy and entropy with temperature. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. nih.gov For 2,3-dichloro-5-(trifluoromethyl)pyridine, several synthetic routes have been reported, and computational studies can provide a deeper understanding of these processes. nih.govgoogle.com

One important synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.gov This reaction can be modeled computationally to investigate the stepwise substitution of chlorine atoms by fluorine. DFT calculations can be used to determine the structure of the transition states for each fluorination step and to calculate the corresponding activation barriers. This would provide insights into the reaction kinetics and the conditions required for the reaction to proceed efficiently.

Another key reaction type for this class of compounds is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the chloro and trifluoromethyl substituents, makes it susceptible to attack by nucleophiles. ias.ac.in Computational studies can model the SNAr reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with various nucleophiles. This would involve locating the Meisenheimer complex (the intermediate in a stepwise SNAr) or the transition state for a concerted reaction. nih.gov Such studies can predict the regioselectivity of the substitution (i.e., which chlorine atom is more readily displaced) and the relative reactivity with different nucleophiles.

| Reaction Type | Computational Approach | Insights Gained |

| Fluorination of Trichloromethyl Group | Transition state theory calculations (DFT) | Determination of activation energies for each substitution step, understanding of the reaction pathway. |

| Nucleophilic Aromatic Substitution (SNAr) | Calculation of reaction profiles, including intermediates (Meisenheimer complexes) and transition states. | Prediction of regioselectivity, relative reactivity with different nucleophiles, and whether the mechanism is stepwise or concerted. |

| Synthesis from Simpler Pyridines | Modeling of multi-step reaction pathways. | Identification of key intermediates and potential bottlenecks in the synthesis. |

Analysis of Intermolecular and Intramolecular Interactions

The solid-state structure of a molecule is governed by a complex interplay of intermolecular and intramolecular interactions. For 2,3-dichloro-5-(trifluoromethyl)pyridine, several types of non-covalent interactions are expected to be significant.

Intermolecular Interactions: The crystal packing of halogenated pyridine derivatives is often influenced by a combination of π-π stacking, halogen bonding, and weak hydrogen bonds. researchgate.netmdpi.com

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of another. The presence of substituents will affect the geometry and strength of these interactions.

Halogen Bonding: Halogen atoms, particularly chlorine, can act as electrophilic "σ-hole" donors and interact with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring or another chlorine atom. researchgate.netmdpi.com These Cl···N or Cl···Cl interactions can play a significant role in directing the crystal packing.

Intramolecular Interactions: Intramolecular interactions can influence the conformation and reactivity of the molecule. In 2,3-dichloro-5-(trifluoromethyl)pyridine, a potential intramolecular interaction could exist between the ortho-chlorine atom and one of the fluorine atoms of the trifluoromethyl group. While likely repulsive due to electrostatic and steric effects, this interaction will influence the preferred rotational conformation of the CF3 group.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these weak interactions. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. researchgate.net

| Interaction Type | Description | Potential Role in 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Likely to be a significant factor in the crystal packing, potentially in an offset or slipped-parallel arrangement. |

| Halogen Bonding (Cl···N, Cl···Cl) | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | Could be a key structure-directing interaction, leading to the formation of chains or layers in the crystal. |

| Weak Hydrogen Bonding (C-H···N, C-H···F) | Weak electrostatic interactions between a C-H bond and a nitrogen or fluorine atom. | These interactions would contribute to the overall lattice energy and help to fine-tune the crystal packing. |

| Intramolecular Interactions | Interactions between atoms within the same molecule. | The interaction between the ortho-chloro and the trifluoromethyl group will influence the rotational barrier of the CF3 group. |

Sustainable and Green Chemistry Aspects in the Synthesis of 2,3 Dichloro 5 Trifluoromethyl Pyridine

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often involves multi-step processes that may use hazardous reagents and generate significant waste. google.com Efforts to create more environmentally friendly routes focus on improving starting material selection, reducing the number of synthetic steps, and employing milder reaction conditions.

Modern approaches aim to streamline the synthesis. For example, processes involving vapor-phase reactions have been developed, which can reduce the need for solvents. nih.gov One such method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C). nih.gov While this can be an efficient one-step reaction, it may lead to the formation of multi-chlorinated by-products. nih.gov A key intermediate in many routes is 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), which is subsequently fluorinated to yield the final product. google.comnih.govalfa-chemical.com

| Starting Material | Key Intermediates | General Approach | Potential Green Advantages/Disadvantages | Source |

|---|---|---|---|---|

| 3-Picoline | 2-chloro-5-(trifluoromethyl)pyridine (B1661970); 2,3-dichloro-5-(trichloromethyl)pyridine | Vapor-phase or liquid-phase chlorination and fluorination | Direct route, but can require high temperatures and lead to by-products. | google.comnih.gov |

| 2-chloro-5-(chloromethyl)pyridine | 2-chloro-5-(trichloromethyl)pyridine; 2,3-dichloro-5-(trichloromethyl)pyridine | Multi-step chlorination followed by fluorination | Common industrial route; improvements focus on catalyst and reaction conditions. | google.comgoogle.com |

| 2-chloro-5-(trifluoromethyl)pyridine | N/A | Direct chlorination of the pyridine (B92270) ring | Fewer steps from this intermediate, but selectivity can be a challenge. | alfa-chemical.comwipo.int |

Catalysis in Green Chemical Processes (e.g., Recyclable Catalysts)

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption. In the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, catalysts play a crucial role in both the chlorination and fluorination steps.

A significant green advancement has been the replacement of older catalysts with more efficient and recyclable alternatives. For the on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine, antimony trichloride (B1173362) (SbCl₃) has been introduced as a recyclable catalyst. google.com This catalyst accelerates the reaction, shortens the production period, and improves product yield compared to previously used catalysts like tungsten hexachloride. google.com

For the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine, catalysts such as supported metal chlorides, supported zeolite molecular sieves, and supported heteropolyacids are utilized. wipo.int These supported catalysts are advantageous as they are often easier to separate from the reaction mixture and can be recycled, minimizing waste. Iron-based catalysts, such as iron(III) chloride (FeCl₃) and other iron halides (FeCl₂, FeF₂), are also commonly employed in various chlorination and fluorination steps. google.comalfa-chemical.comgoogleapis.com The use of such catalysts under milder conditions contributes to a more sustainable process. wipo.int

| Catalyst | Reaction Step | Function / Green Aspect | Source |

|---|---|---|---|

| Antimony trichloride (SbCl₃) | On-ring chlorination | Recyclable; accelerates reaction and shortens production time compared to older methods. | google.com |

| Iron(III) chloride (FeCl₃) | Chlorination / Fluorination | Commonly used metal-based catalyst. | google.comalfa-chemical.com |

| Iron(II) chloride (FeCl₂), Iron(II) fluoride (B91410) (FeF₂) | Fluorination | Preferred metal halide catalysts for fluorination of trichloromethyl groups. | googleapis.com |

| Supported Metal Chlorides / Zeolites | Chlorination | High selectivity, improved utilization of chlorine, easy to separate and potentially recycle. | wipo.int |

Solvent Selection and Alternative Reaction Media (e.g., Aqueous Systems)

The choice of solvent is a critical factor in green chemistry, as solvents often contribute the largest proportion of mass to non-aqueous chemical processes and are a primary source of waste. In the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, various organic solvents are used, particularly during work-up and purification stages. Dichloromethane, for example, is used for extraction. alfa-chemical.com

A key strategy to enhance the green profile of the synthesis is to minimize or eliminate the use of hazardous organic solvents. One approach is the use of vapor-phase reactions, which can proceed without any solvent, thereby significantly reducing waste streams. nih.gov Although these reactions often require high temperatures, they represent a viable alternative to traditional liquid-phase processes. nih.gov

While fully aqueous systems for the main synthetic steps are not prominently described, water plays a crucial role in the work-up procedures. It is used for washing the crude product and in steam distillation for purification. google.comgoogle.comalfa-chemical.com The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, has low solubility in water. jubilantingrevia.com The development of reaction media that are less toxic and more environmentally friendly remains an area for future research.

Process Efficiency and Atom Economy in Synthetic Design

Process efficiency and atom economy are fundamental metrics in green chemistry for evaluating how effectively a chemical process converts reactants into the desired product. scranton.edu High process efficiency is characterized by high yields, short reaction times, and low energy consumption. Atom economy calculates the proportion of reactant atoms that are incorporated into the final product.

In contrast, some traditional multi-step syntheses suffer from poor atom economy, where a large portion of the reactant mass is converted into waste by-products. google.com A process starting from cyclopentadiene (B3395910) to produce an intermediate for 2,3-dichloro-5-(trifluoromethyl)pyridine was specifically cited as having "very poor atom economy" and generating significant waste. google.com

Theoretical Atom Economy for a Key Reaction Step:

The fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) is a critical step.

Reaction: C₆H₂Cl₅N + 3HF → C₆H₂Cl₂F₃N + 3HCl

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,3-dichloro-5-(trichloromethyl)pyridine | C₆H₂Cl₅N | 297.35 | Reactant |

| Hydrogen Fluoride | HF | 20.01 | Reactant (x3) |

| Total Reactant Mass | 357.38 | ||

| 2,3-dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | By-product (x3) |

Calculated Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100 = (215.99 / 357.38) x 100 ≈ 60.4%

This calculation demonstrates that even in a key step, a significant portion of the reactant mass (nearly 40%) is converted into a by-product (HCl), highlighting the importance of developing synthetic routes with higher atom economy.

Waste Minimization and Valorization Strategies

Reducing waste at its source is a primary goal of green chemistry. In the production of 2,3-dichloro-5-(trifluoromethyl)pyridine, this is addressed through several strategies, including the use of efficient catalysts to prevent the formation of by-products and the recycling of materials. google.comwipo.int

One of the most innovative green strategies is waste valorization, which involves converting a by-product or waste stream into a valuable material. A notable example in this context is the management of 2,3,6-trichloro-5-trifluoromethylpyridine, a major by-product formed from over-chlorination during the synthesis. google.com Instead of being treated as waste, a process has been developed to convert this compound into 2-chloro-3-trifluoromethylpyridine, another valuable chemical intermediate used in the production of herbicides. google.com This process involves selective reduction, etherification, hydrogenation, hydrolysis, and chlorination, turning a waste problem into an economic and environmental benefit. google.com

Other waste minimization efforts include:

Recycling Catalysts: As mentioned, catalysts like antimony trichloride can be recovered and reused, reducing the need for fresh catalyst and minimizing solid waste. google.com

By-product Management: Gaseous by-products, such as hydrogen chloride (HCl), are often captured and neutralized, for example, through absorption in water or alkaline scrubbers, to prevent their release into the atmosphere. google.com

Process Optimization: Developing methods with high selectivity for the target product inherently minimizes the generation of unwanted side products and reduces the burden of separation and disposal. wipo.int

These strategies collectively contribute to making the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine more sustainable and aligned with the principles of a circular economy.

Future Research Directions for 2,3 Dichloro 5 Trifluoromethyl Pyridine

Discovery of Novel and More Efficient Synthetic Pathways

The commercial importance of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) necessitates the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. Current manufacturing processes often involve multi-step syntheses and harsh reaction conditions. nih.govalfa-chemical.com Future research will likely focus on discovering more direct and efficient pathways.

Key areas for investigation include:

Alternative Starting Materials: Research into utilizing different precursors, potentially derived from renewable feedstocks, could lead to more sustainable production methods. Existing routes often start from petroleum-derived materials like 3-picoline. google.comresearchoutreach.org

Catalyst Development: The discovery of novel catalysts could enable reactions to proceed under milder conditions, with higher selectivity and reduced waste. For instance, replacing traditional metal catalysts with more efficient and recyclable alternatives is a significant area of interest. google.com

Process Intensification: Investigating one-pot or telescopic synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce processing time, energy consumption, and waste generation.

| Starting Material | Key Transformation | Catalyst/Reagents | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) | Fluorination | Anhydrous hydrogen fluoride (B91410), Mercuric oxide | alfa-chemical.com |

| 3-methylpyridine | Chlorination and Fluorination | Catalyst, Anhydrous hydrogen fluoride | alfa-chemical.com |

| 2-chloro-5-trifluoromethylpyridine | Chlorination | Ferric chloride, Chlorine gas | alfa-chemical.com |

| 2-chloro-5-(chloromethyl)pyridine | Chlorination and Fluorination | Antimony trichloride (B1173362), Chlorine, Hydrogen fluoride | google.com |

Table 1: Examples of Existing Synthetic Precursors and Reagents for 2,3-Dichloro-5-(trifluoromethyl)pyridine

Exploration of Underexplored Reactivity and Derivatization Opportunities

The reactivity of 2,3-dichloro-5-(trifluoromethyl)pyridine is primarily centered around the substitution of its two chlorine atoms and reactions involving the pyridine (B92270) ring. While its use in the synthesis of products like fluazinam (B131798) is well-established, there remains considerable scope for exploring its reactivity to create novel derivatives with potentially valuable biological or material properties. google.com

Future research could focus on:

Selective Functionalization: Developing methods for the selective substitution of one chlorine atom over the other would provide access to a wider range of disubstituted pyridine derivatives.

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for various cross-coupling reactions, such as Suzuki-Miyaura coupling. cohizon.com A systematic exploration of these reactions with 2,3-dichloro-5-(trifluoromethyl)pyridine could yield a diverse library of new compounds for screening in drug discovery and materials science.

Reactions at the Pyridine Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring, despite its electron-deficient nature, could lead to further functionalization and the creation of unique molecular scaffolds.

Derivatization of the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, exploring reactions that modify this group could open up new avenues for derivatization.

A recent study demonstrated the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine into 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine, showcasing a multi-step synthesis that expands the range of accessible derivatives. lew.ro

Advanced In Silico Modeling for Accelerated Discovery and Process Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. Applying these techniques to the study of 2,3-dichloro-5-(trifluoromethyl)pyridine can significantly accelerate the discovery of new synthetic routes and the optimization of existing processes.

Areas where in silico modeling can make a significant impact include:

Reaction Pathway Prediction: Computational models can be used to predict the feasibility and outcomes of new, untested reactions, thereby guiding experimental work and reducing the number of unsuccessful experiments.

Catalyst Design: Molecular modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Process Simulation: Simulating reaction conditions and reactor configurations can help in optimizing process parameters for improved yield, purity, and safety, as well as for scaling up production.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The integration of continuous flow chemistry and automation offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine. pmarketresearch.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and higher yields. soci.org

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the key synthetic steps in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine. This could involve the use of packed-bed reactors with immobilized catalysts for enhanced efficiency and ease of product separation.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. soci.org This high-throughput approach can significantly accelerate process development.

The adoption of these advanced manufacturing technologies will be crucial for the development of safer, more efficient, and scalable processes for the production of 2,3-dichloro-5-(trifluoromethyl)pyridine and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.